2-(2-(2-Iodoethoxy)ethoxy)ethanol
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “2-(2-(2-Iodoethoxy)ethoxy)ethanol”, a related compound “2-(2-aminoethoxy)ethanol” can be synthesized by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate .Molecular Structure Analysis
The molecular formula of “this compound” is C6H13IO3 . The average mass is 216.018 Da and the monoisotopic mass is 215.964722 Da .Scientific Research Applications
Polymerization Processes
The polymerization process of similar compounds to 2-(2-(2-Iodoethoxy)ethoxy)ethanol, like the silane coupling agent 3-aminopropyltriethoxy silane, is studied through 1H NMR spectroscopy. This process involves the release of ethanol from ethoxy groups during condensation and is significant in understanding the kinetics and thermodynamics of polymerization processes (Ogasawara et al., 2001).
Thermodynamics and Ultrasonic Studies
Research on similar alkoxyethanols, like anisaldehyde and alkoxyethanols, involves experimental density, viscosity, and ultrasonic speed measurements. These studies provide insights into the thermodynamic properties and intermolecular interactions of these compounds, which are crucial for various industrial applications (Begum et al., 2013).
Oxidation Kinetics
The kinetics of oxidation of compounds like 2-(2-methoxyethoxy)-ethanol by dihydroxydiperiodato nickelate(IV) in alkaline medium offers insights into the reactivity and stability of these compounds. Such studies are essential for understanding their behavior in various chemical processes (Shan & Zhang, 2014).
Cementitious Material Synthesis
Research involving the use of alkoxyethanols in synthesizing shrinkage-reducing admixtures for cementitious materials highlights their application in construction and material science. These compounds can significantly reduce the drying shrinkage rate in mortar and concrete (Rong-bing & Jian, 2005).
Catalytic Activity in Ethanol Dehydration
Studies on the catalytic activity of commercial aluminas in ethanol dehydration, where ethanol converts to ethylene, demonstrate the utility of similar compounds in catalysis and industrial chemical processes (Phung et al., 2014).
Adsorption and Decomposition on Catalysts
Research on the adsorption and reactions of ethanol on Au nanoparticles supported by various oxides, including the formation of ethoxy species, indicates the role of compounds like this compound in facilitating catalytic processes (Gazsi et al., 2011).
Ultrasonic Investigation
The study of the effects of 2-methoxy ethanol (ethyl cellosolve) and other cellosolves on the temperature corresponding to the adiabatic compressibility minimum of water reveals their impact on water structure and their hydrophobic nature at certain temperatures (Sailaja et al., 1996).
Biomarker Quantification
The development of methods for detecting and quantifying (2-methoxyethoxy)acetic acid, a metabolite of 2-(2-methoxyethoxy)ethanol, is significant in assessing human exposure to this compound, demonstrating its relevance in environmental and health monitoring (B'hymer et al., 2003).
Decomposition and Protonation Studies
Investigations into the decomposition and protonation of surface ethoxy groups on TiO2(110) offer insights into chemical reactions on surfaces, pertinent to understanding surface chemistry and catalysis (Gamble et al., 1996).
Properties
IUPAC Name |
2-[2-(2-iodoethoxy)ethoxy]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13IO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNNPQMNZJJAJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCI)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563771 | |
Record name | 2-[2-(2-Iodoethoxy)ethoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62573-16-4 | |
Record name | 2-[2-(2-Iodoethoxy)ethoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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